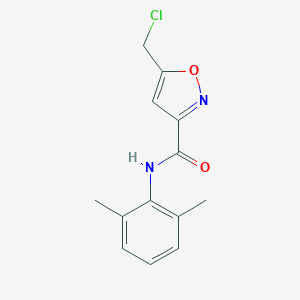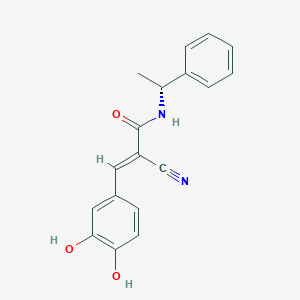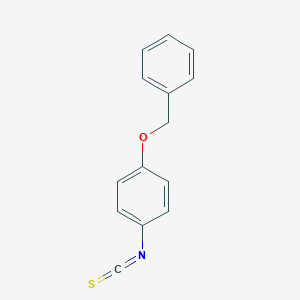
4-Benzyloxyphenyl isothiocyanate
Übersicht
Beschreibung
4-Benzyloxyphenyl isothiocyanate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 4-Benzyloxyphenyl isothiocyanate is C14H11NOS . Its molecular weight is 241.30800 .Physical And Chemical Properties Analysis
The density of 4-Benzyloxyphenyl isothiocyanate is 1.09 g/cm3 . It has a boiling point of 392.9ºC at 760 mmHg and a melting point of 62 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Kobayashi et al. (2010) developed an efficient one-pot method for synthesizing 1,4-dihydro-3,1-benzoxazine-2-thiones, starting from 2-lithiophenyl isothiocyanates. This process, involving various carbonyl compounds, highlights the synthetic versatility of phenyl isothiocyanates in organic chemistry (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).
Antiproliferative Effects
- Visanji et al. (2004) investigated the effects of benzyl isothiocyanate on Caco-2 cell proliferation. They found that benzyl isothiocyanate induced G2/M phase cell cycle arrest, DNA damage, and activation of the G2/M checkpoint, suggesting its potential antiproliferative effects in cancer research (Visanji, Duthie, Pirie, Thompson, & Padfield, 2004).
Antimicrobial Activity
- Dias et al. (2014) demonstrated the antimicrobial activity of benzyl isothiocyanate against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's bactericidal properties and its effectiveness depending on chemical structure (Dias, Aires, & Saavedra, 2014).
Pharmaceutical Applications
- Uppal et al. (2018) focused on enhancing the therapeutic application of benzyl isothiocyanate through chitosan nanoparticles. This approach addressed issues like solubility and bioavailability, suggesting a promising formulation for future biological applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).
Bioconjugation and Labelling
- Petri et al. (2020) developed a benzyl-isothiocyanate-activated fluorescent dye for protein labeling in medicinal chemistry and chemical biology. This research underscores the role of isothiocyanates in developing specific biomolecule labeling agents (Petri, Szijj, Kelemen, Imre, Gömöry, Lee, Hegedűs, Ábrányi‐Balogh, Chudasama, & Keserű, 2020).
Safety And Hazards
Zukünftige Richtungen
Isothiocyanates, including 4-Benzyloxyphenyl isothiocyanate, have been found to have significant health-promoting effects, particularly in relation to their antioxidant mechanism of action . Future research is needed to standardize the methods for assessing the antimicrobial activity of isothiocyanates .
Eigenschaften
IUPAC Name |
1-isothiocyanato-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRBXAFSXVCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370756 | |
| Record name | 4-Benzyloxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenyl isothiocyanate | |
CAS RN |
139768-71-1 | |
| Record name | 4-Benzyloxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXYPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

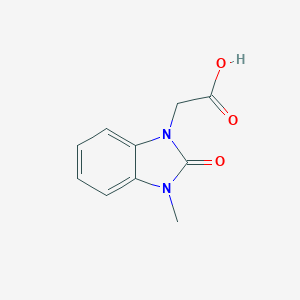
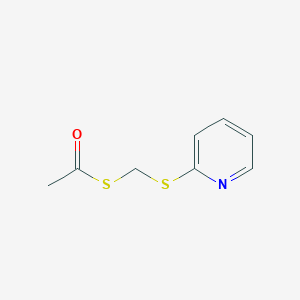
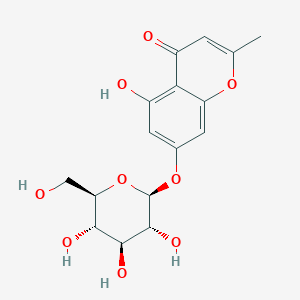
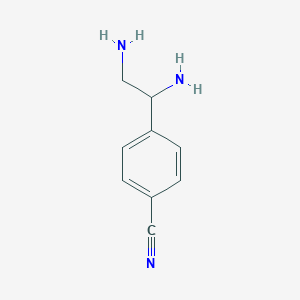
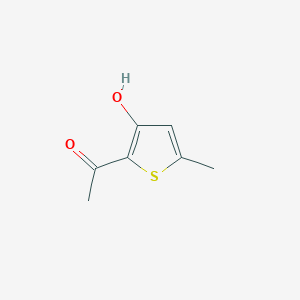
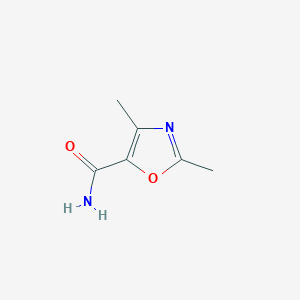
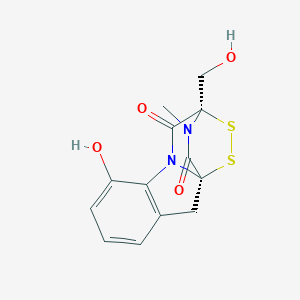
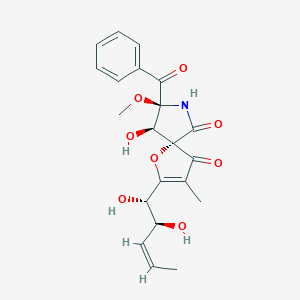
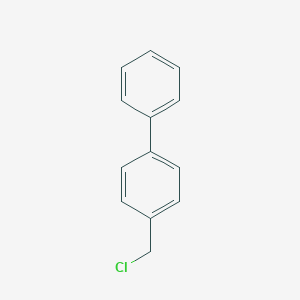
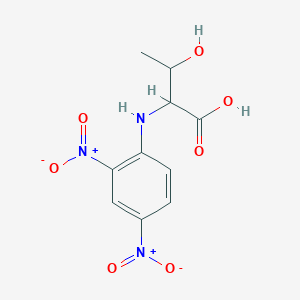
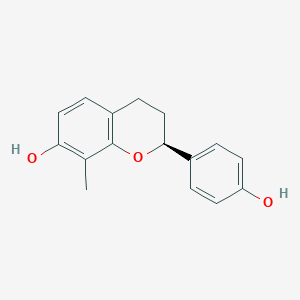
![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)
